

Nimucitinib for High-Throughput Screening Assays: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nimucitinib (also known as TAK-279 and NDI-034858) is a potent and highly selective, orally bioavailable, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key mediator of cytokine signaling pathways, including those for interleukin-12 (IL-12), IL-23, and type I interferons, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4][5] **Nimucitinib** binds to the regulatory pseudokinase (JH2) domain of TYK2, offering a distinct mechanism from ATP-competitive JAK inhibitors and conferring exceptional selectivity.[6][7] This high selectivity may translate to an improved safety profile by avoiding the inhibition of other JAK family members (JAK1, JAK2, and JAK3).[8] These characteristics make **Nimucitinib** a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying and characterizing modulators of the TYK2 signaling pathway.

This document provides detailed application notes and protocols for the use of **Nimucitinib** in various HTS assays.

Data Presentation

The following tables summarize the quantitative data for **Nimucitinib**, facilitating its use as a reference compound in screening assays.



Table 1: Nimucitinib (TAK-279) Potency and Binding Affinity

Parameter	Value	Assay System	Reference
TYK2 JH2 Binding Kd	3.8 pM	Biochemical Assay	[6]
TYK2 JH2 Binding Kd	3.4 pM	Biochemical Assay	[7]
IL-12 induced pSTAT4 IC50	6.7 nM	Human Peripheral Blood Mononuclear Cells (PBMCs)	[6]
IL-23 induced pSTAT3	3.7 nM	Human TH17 Cells	[6]
IFNα induced pSTAT3 IC50	1.7 nM	Human CD3+ T-Cells	[6]
IFNα induced CXCL10 IC50	22 nM	Human Whole Blood	[6]
IFNα induced IP-10 IC50	51 nM	Human Whole Blood	[9]
IL-12/IL-18 induced IFNy IC50	48 nM	Human Whole Blood	[6]

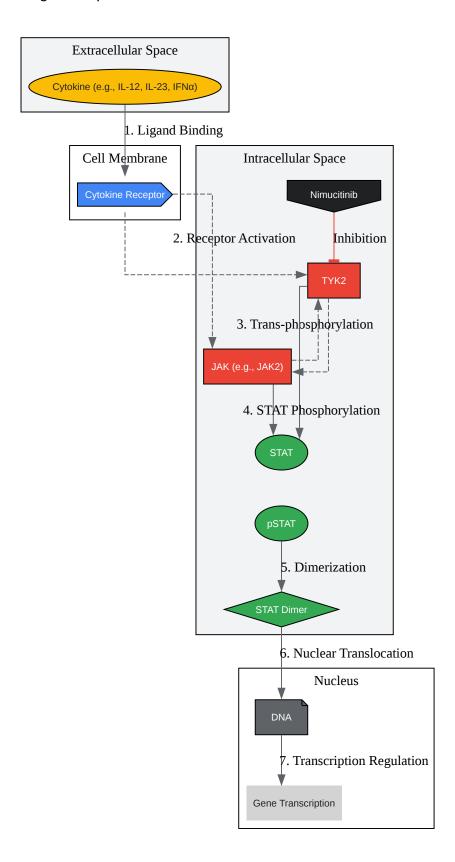
Table 2: Nimucitinib (TAK-279) Selectivity Profile

Kinase Domain	Binding Kd	Fold Selectivity vs. TYK2 JH2	Reference
TYK2 JH2	3.4 pM	-	[7]
JAK1 JH2	5000 nM	~1,500,000x	[7]
JAK2 JH2	>10,000 nM	>2,900,000x	[7]
JAK3 JH2	>10,000 nM	>2,900,000x	[7]

Signaling Pathway



The diagram below illustrates the canonical JAK-STAT signaling pathway, which is modulated by **Nimucitinib** through the specific inhibition of TYK2.





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Caption: The JAK-STAT signaling pathway inhibited by Nimucitinib.

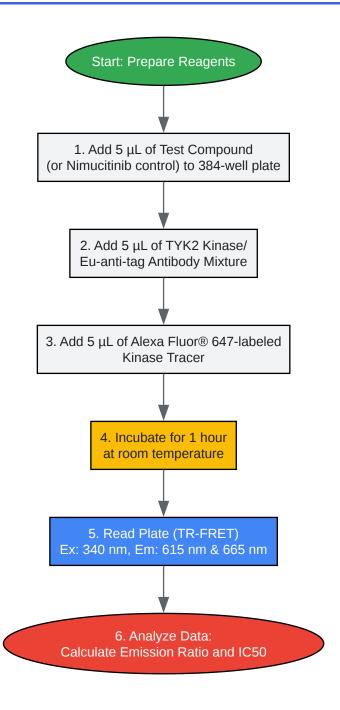
Experimental Protocols

The following are detailed protocols for HTS assays relevant to the characterization of TYK2 inhibitors like **Nimucitinib**.

Biochemical HTS Assay: LanthaScreen® Eu Kinase Binding Assay

This assay is designed to measure the binding of an inhibitor to the TYK2 kinase domain in a high-throughput format.





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Caption: Workflow for a LanthaScreen® TYK2 Kinase Binding Assay.

Materials:

- TYK2 enzyme (recombinant)
- LanthaScreen® Eu-anti-Tag Antibody



- Alexa Fluor® 647-labeled Kinase Tracer
- Kinase Buffer
- Test compounds and **Nimucitinib** (as a positive control)
- 384-well microplates (low-volume, black)
- TR-FRET compatible plate reader

Protocol:

- Reagent Preparation:
 - Prepare a 1X Kinase Buffer solution from the provided stock.
 - Dilute the TYK2 enzyme and Eu-anti-tag antibody in 1X Kinase Buffer to a 3X final concentration.
 - Dilute the Alexa Fluor® 647-labeled Kinase Tracer in 1X Kinase Buffer to a 3X final concentration.
 - Prepare serial dilutions of test compounds and Nimucitinib in 100% DMSO, then dilute in 1X Kinase Buffer to a 3X final concentration.
- Assay Procedure:
 - \circ To the wells of a 384-well plate, add 5 μL of the 3X serially diluted compounds or **Nimucitinib**.
 - Add 5 μL of the 3X TYK2/antibody mixture to each well.
 - \circ Add 5 μ L of the 3X tracer solution to each well. The final volume in each well will be 15 μ L.
 - Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition and Analysis:

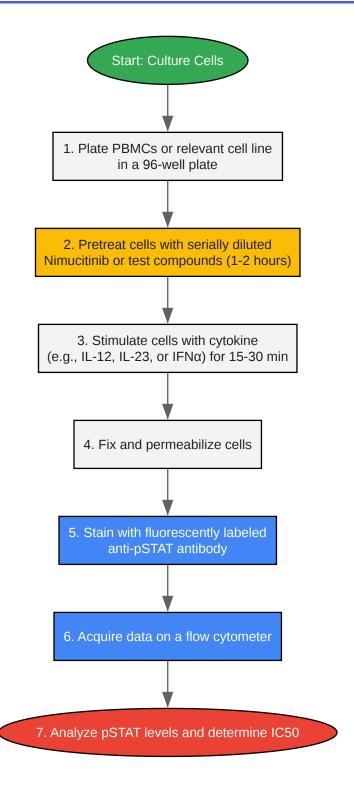


- Read the plate on a TR-FRET enabled plate reader, exciting at approximately 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
- Calculate the emission ratio (665 nm / 615 nm).
- Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based HTS Assay: Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context.





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Caption: Workflow for a cell-based phospho-STAT flow cytometry assay.

Materials:



- Human PBMCs or a relevant cell line (e.g., NK-92)
- Cell culture medium
- Nimucitinib and test compounds
- Cytokine (e.g., recombinant human IL-12, IL-23, or IFNα)
- · Fixation and permeabilization buffers
- Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT4 for IL-12 stimulation)
- 96-well U-bottom plates
- Flow cytometer

Protocol:

- · Cell Preparation:
 - Isolate PBMCs from healthy donor blood or culture the desired cell line according to standard protocols.
 - Wash and resuspend cells in an appropriate assay buffer.
 - Plate the cells in a 96-well U-bottom plate.
- Compound Treatment and Stimulation:
 - Prepare serial dilutions of Nimucitinib and test compounds.
 - Add the diluted compounds to the cells and incubate for 1-2 hours at 37°C.
 - Prepare the cytokine stimulus at a 2X concentration.
 - Add an equal volume of the 2X cytokine to the wells to stimulate the cells. Incubate for 15-30 minutes at 37°C.
- Staining and Analysis:



- Fix the cells by adding a fixation buffer.
- Permeabilize the cells using a permeabilization buffer.
- Add the fluorescently labeled anti-pSTAT antibody and incubate as recommended by the manufacturer.
- Wash the cells and resuspend in flow cytometry buffer.
- Acquire the samples on a flow cytometer.
- Analyze the median fluorescence intensity (MFI) of the pSTAT signal.
- Plot the MFI against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

Nimucitinib's high potency and exceptional selectivity for TYK2 make it an invaluable tool for researchers in the field of autoimmune and inflammatory diseases. The data and protocols provided in this document are intended to facilitate the use of **Nimucitinib** as a reference compound in high-throughput screening assays for the discovery and characterization of novel TYK2 inhibitors. The detailed methodologies for both biochemical and cell-based assays offer robust platforms for assessing compound activity and elucidating mechanisms of action within the TYK2 signaling pathway.

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